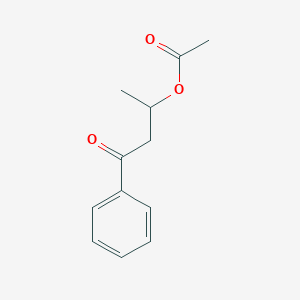

3-Acetoxybutyrophenone

Description

3-Acetoxybutyrophenone is an acetophenone derivative characterized by an acetoxy group (-OAc) at the 3-position of the phenyl ring and a butyrophenone backbone. Acetophenones with ester or ether substituents, such as acetoxy or methoxy groups, are pivotal in pharmaceutical synthesis, fragrance production, and natural product isolation due to their reactivity and stability .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(4-oxo-4-phenylbutan-2-yl) acetate |

InChI |

InChI=1S/C12H14O3/c1-9(15-10(2)13)8-12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |

InChI Key |

MPODLFKNAJBQES-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)C1=CC=CC=C1)OC(=O)C |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 3-Methoxyacetophenone (C₉H₁₀O₂): Features a methoxy (-OMe) group at the 3-position instead of acetoxy. It is used as a flavoring agent due to its volatility and aromatic properties .

- 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone (C₁₃H₁₆O₂): A hydroxyacetophenone with a prenyl side chain, isolated from plants like Helichrysum stoechas. Its hydroxyl group enables hydrogen bonding, influencing biological activity .

- Hydroxyacetone (C₃H₆O₂): A simpler ketone with a hydroxyl group, used in cosmetics and as a solvent. Lacks the aromatic ring, reducing stability compared to acetophenones .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Substituent | Key Properties |

|---|---|---|---|---|

| 3-Acetoxybutyrophenone* | C₁₂H₁₄O₃ | 206.24 | 3-OAc, butyrophenone | High lipophilicity; ester hydrolysis-prone |

| 3-Methoxyacetophenone | C₉H₁₀O₂ | 150.18 | 3-OMe | Volatile, low water solubility |

| 1-[2-Hydroxy-3-(...)ethanone | C₁₃H₁₆O₂ | 204.27 | 2-OH, 3-prenyl | Crystalline solid; UV-active |

| Hydroxyacetone | C₃H₆O₂ | 74.08 | 1-OH, 2-ketone | Hygroscopic; miscible in water |

*Inferred properties based on structural analogs.

Research Findings

- Natural vs. Synthetic: Hydroxyacetophenones from plants (e.g., Baccharis santelicis) often have complex substituents (e.g., prenyl groups) that are challenging to replicate synthetically .

- Reactivity Trends : Acetoxy groups undergo hydrolysis under acidic/basic conditions, whereas methoxy groups are more inert. This impacts drug design—acetoxy derivatives may require protective formulations .

- Spectroscopic Data: NMR studies of analogs like 1-[4-Hydroxy-3-(3-methyl-1-butenyl)phenyl]ethanone show distinct shifts for aromatic protons (δ 6.8–7.2 ppm) and allylic carbons (δ 110–120 ppm), aiding structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.